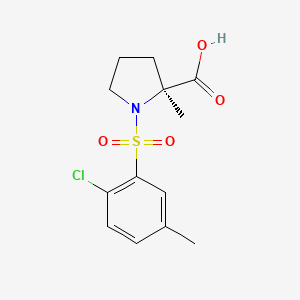
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Wirkmechanismus
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid acts as a competitive antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in calcium influx and the release of neurotransmitters such as glutamate, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
Studies have shown that (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can modulate various physiological and pathological processes by blocking mGluR1 activity. For example, (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been shown to reduce seizure activity in animal models of epilepsy, improve motor function in animal models of Parkinson's disease, and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research is its selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations for effective modulation of mGluR1 activity.
Zukünftige Richtungen
There are several future directions for the use of (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research. One area of interest is the investigation of the potential therapeutic effects of mGluR1 antagonists in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR1 antagonists for improved modulation of mGluR1 activity.
Synthesemethoden
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-methylphenylsulfonyl chloride with 2-methylpyrrolidine to form the corresponding sulfonamide. This is followed by a coupling reaction with (S)-2-chloropropionic acid and subsequent esterification with ethanol to yield (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 activation is involved in the pathogenesis of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used to block mGluR1 activity and investigate the potential therapeutic effects of mGluR1 antagonists in these diseases.
Eigenschaften
IUPAC Name |
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-4-5-10(14)11(8-9)20(18,19)15-7-3-6-13(15,2)12(16)17/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVPPLRVZMTHJ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCC[C@@]2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-ethyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(1-methylpyrazol-3-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B7449817.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-N,N-dimethyltriazole-4-carboxamide](/img/structure/B7449822.png)
![2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid](/img/structure/B7449825.png)


![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)
![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)

![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![(3S)-3-(2,4-difluorophenyl)-3-[(3-methyltriazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7449907.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7449912.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)